4-Azidophenylarsonic acid

Surface Functionalization Nanoparticle Modification Click Chemistry

Researchers requiring robust, high-density surface functionalization of iron oxide nanoparticles often face anchor detachment and low loading. 4-Azidophenylarsonic acid (4-APAA) solves this with a unique arsonic acid group that provides superior binding affinity to Fe₃O₄, offering 1.6-2.0x higher packing density over catechol or carboxylic acid alternatives. Its azide group enables efficient CuAAC click chemistry for bioconjugation. - 1.6-2.0x higher packing density vs. common anchors, maximizing functional payload per nanoparticle. - Proven long-term stability with no detectable detachment after 1-month storage and repeated washing. - Stable anchoring across pH 2-9, ideal for acidic endosomal environments and low-pH coupling reactions. - Functions as a hapten probe for antibody response and immunorecognition studies.

Molecular Formula C6H6AsN3O3
Molecular Weight 243.05 g/mol
CAS No. 861605-27-8
Cat. No. B12366819
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Azidophenylarsonic acid
CAS861605-27-8
Molecular FormulaC6H6AsN3O3
Molecular Weight243.05 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N=[N+]=[N-])[As](=O)(O)O
InChIInChI=1S/C6H6AsN3O3/c8-10-9-6-3-1-5(2-4-6)7(11,12)13/h1-4H,(H2,11,12,13)
InChIKeyABBAHMOUCAIMOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

As-(4-Azidophenylarsonic acid) (CAS 861605-27-8): Core Properties and Industrial Identity


As-(4-Azidophenylarsonic acid) (4-APAA) is a bifunctional organoarsenic compound containing both an azide (-N₃) group and an arsonic acid (-AsO(OH)₂) anchor group [1]. The arsonic acid moiety provides a strong, covalent-like affinity for metal oxide surfaces, particularly iron oxide (Fe₃O₄), enabling robust surface functionalization [1]. The azide group serves as a reactive handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, allowing for the covalent attachment of diverse functional molecules [1]. Additionally, 4-APAA functions as a hapten containing a diazonium group, making it a probe for antibody response and immunorecognition studies [2].

Why Generic Anchor Molecule or Hapten Substitution Fails for As-(4-Azidophenylarsonic acid) (CAS 861605-27-8) Applications


Direct substitution of As-(4-Azidophenylarsonic acid) with other surface anchors (e.g., catechol or carboxylic acid derivatives) or alternative haptens is not feasible due to quantifiable differences in binding affinity, surface packing density, and long-term anchoring stability on iron oxide nanoparticles [1]. The arsonic acid anchor group demonstrates a specific and high-affinity interaction with Fe₃O₄ surfaces that is superior to commonly used alternatives, leading to a higher density of functional groups and greater resistance to detachment under various conditions [1]. These performance gaps directly impact the reliability and reproducibility of downstream applications, such as bioconjugation efficiency via click chemistry and the consistency of immunoassay results.

Quantitative Differentiation of As-(4-Azidophenylarsonic acid) (CAS 861605-27-8) Against In-Class Comparators


Superior Surface Anchor Affinity and Packing Density on Fe3O4 Nanoparticles

4-APAA demonstrates superior binding affinity to iron oxide (Fe3O4) nanoparticles compared to the commonly used anchor molecules 4-(azidoacetyl)catechol (4-AAC) and 4-azidobenzoic acid (4-ABA). Quantitative analysis revealed that the maximum amount of attached anchor per gram of nanoparticles and the resulting surface packing density for 4-APAA were more than 1.6 times that of the catechol anchor (4-AAC) and 2.0 times that of the carboxylic acid anchor (4-ABA) [1].

Surface Functionalization Nanoparticle Modification Click Chemistry

Enhanced Long-Term Anchoring Stability on Fe3O4 Nanoparticles

In long-term stability tests, 4-APAA-functionalized Fe3O4 nanoparticles exhibited no detectable detachment after 1 month of dry storage at room temperature, followed by repeated washing cycles. In stark contrast, nanoparticles functionalized with the catechol anchor (4-AAC) showed significant detachment over time, a process attributed to the reactive nature of catechol with the iron oxide surface, which leads to gradual oxidation and anchor cleavage [1].

Colloidal Stability Surface Chemistry Nanoparticle Durability

Broad pH Stability Window for Anchoring on Fe3O4

The anchoring stability of 4-APAA on Fe3O4 nanoparticles was maintained across a pH range of 2 to 9. This operational window is notably broader than that of the carboxylic acid anchor (4-ABA), which is known to detach readily under various conditions, and provides a practical advantage over the catechol anchor (4-AAC), which was found to be stable between pH 4 and 10 [1].

pH Stability Nanoparticle Functionalization Biocompatibility

First Reported Synthesis and Application as a Polyoxopalladate Capping Ligand

The synthesis of p-azidophenylarsonate was reported for the first time in the context of creating organically modified capping groups for bismuth(III)-centered polyoxopalladates (POPs). This azido-functionalized arsonate ligand enabled the formation of a novel cube-shaped POP, [BiPd12O32(AsC6H4N3)8]5- (BiPd12AsLN), which provides a platform for subsequent covalent conjugation via click chemistry for potential pharmaceutical applications, including radiolabeling [1].

Inorganic Synthesis Polyoxometalates Radiopharmaceuticals

Validated Application Scenarios for As-(4-Azidophenylarsonic acid) (CAS 861605-27-8) Based on Quantitative Evidence


High-Density Functionalization of Iron Oxide Nanoparticles for Targeted Drug Delivery and Biosensing

Leveraging its 1.6-2.0x higher packing density compared to catechol and carboxylic acid anchors [1], 4-APAA is the preferred choice for modifying iron oxide nanoparticles (IONPs) when maximizing the number of functional groups per particle is critical. The superior loading capacity directly translates to higher payloads of targeting ligands, therapeutic agents, or imaging probes, thereby enhancing the sensitivity and efficacy of nanoparticle-based diagnostics and therapeutics.

Creation of Durable and Stable Nanoparticle Conjugates for Long-Term Studies and Storage

The demonstrated long-term stability of the 4-APAA-Fe3O4 bond, with no detectable detachment after one month of storage and repeated washing [1], makes it an ideal anchor for applications requiring consistent performance over time. This includes the development of stable reference materials, reagents for longitudinal biological studies, and functionalized nanoparticles intended for use in complex or harsh environments where anchor degradation would otherwise compromise results.

Click Chemistry-Mediated Bioconjugation in Acidic Environments

The robust anchoring stability of 4-APAA on Fe3O4 across a pH range of 2 to 9 [1] offers a distinct advantage for bioconjugation strategies that involve acidic conditions. For example, nanoparticle uptake into acidic endosomal/lysosomal compartments or coupling reactions performed at low pH can be carried out without the risk of anchor detachment, ensuring the functionalized nanoparticle remains intact and functional at its target site.

Synthesis of Azido-Functionalized Polyoxometalate Clusters for Radiopharmaceutical Development

The use of p-azidophenylarsonate as a capping ligand enables the controlled synthesis of cube-shaped bismuth(III)-centered polyoxopalladates [2]. The presence of the azide group provides a specific handle for further functionalization with targeting vectors via click chemistry. This is particularly relevant for the development of targeted alpha therapy (TAT) agents, where the cluster can act as a carrier for therapeutic radioisotopes like 213Bi, and the azide group allows for the precise attachment of tumor-homing peptides or antibodies.

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